Compound Description: This compound, also known as compound 7 in its respective study [], exhibits potent dual-target activities against acetylcholinesterase and monoamine oxidase B, along with demonstrable σ1/σ2 receptor affinity [].
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one
Compound Description: Identified as compound 20 in the study [], this molecule demonstrates nanomolar affinity for the σ1 receptor (Ki = 27.2 nM), with a 28-fold selectivity over the σ2 receptor []. Furthermore, it shows dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, indicating a potential multi-target profile [].
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one
Compound Description: This molecule, designated as compound 12 in the research [], displays potent affinity for the σ1 receptor, demonstrating near-equipotency to the established σ1 receptor antagonist S1RA [].
Compound Description: These compounds serve as starting materials for synthesizing a diverse range of heterocyclic compounds with potential anti-inflammatory and analgesic properties [, ].
Relevance: While structurally distinct from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, they highlight the use of pyrimidine derivatives in medicinal chemistry, particularly for targeting inflammatory pathways. Further derivatization of these initial compounds led to molecules with significant COX-2 inhibitory activity, suggesting a potential avenue for developing novel analgesics and anti-inflammatory agents [, ].
Compound Description: This family of compounds represents a series of thiazolopyrimidine derivatives synthesized from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b) [, ].
Relevance: Although not directly comparable in structure to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, these compounds emphasize the exploration of structurally related heterocyclic systems for potential biological activity. They demonstrate the feasibility of modifying pyrimidine-based scaffolds to incorporate other heterocycles, such as thiazoles, which may influence their pharmacological profiles [, ].
Compound Description: These compounds are intermediates in the synthesis of more complex heterocyclic systems [, ]. They are derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b), showcasing the versatility of this scaffold for chemical modification [, ].
N-(2, 6 -di(piperazine or morpholine)pyrimidine)-1-(3-methylbenzodifuran)-1-(piperazine or morpholine) methanimine(10a–d)
Compound Description: This series of compounds, derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b), exhibited the most potent COX-2 inhibitory activity among all synthesized compounds in their respective study, displaying high selectivity indices (99–90) [, ]. They also demonstrated promising analgesic and anti-inflammatory activities, comparable to the standard drug sodium diclofenac [, ].
Compound Description: These compounds represent a specific class of thiazolopyrimidotriazines synthesized from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b) [, ]. Their synthesis aimed to explore the pharmacological potential of incorporating a triazine ring into the existing scaffold.
Compound Description: This set of compounds represents a distinct class of thiazolopyrimidooxadiazepines synthesized from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b) [, ].
Compound Description: These compounds, derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b) [, ], demonstrated significant COX-2 inhibitory activity with high selectivity indices (99–90) [, ]. Notably, they exhibited promising analgesic and anti-inflammatory activity comparable to sodium diclofenac [, ].
Compound Description: This compound demonstrated anti-HIV-1 activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein [].
Compound Description: Identified as compound 7 in its study [], this molecule exhibited potent antiviral activity against HIV-1 by interacting directly with the HIV-1 MA protein and competing with PI(4,5)P2 for binding []. This interaction disrupts viral assembly and reduces the production of new virus particles []. Compound 7 displays broad neutralizing activity against various HIV-1 group M isolates [].
Compound Description: This compound demonstrated antiviral activity against HIV-1 in primary human cells []. It was identified through a virtual screen targeting the PI(4,5)P2 binding site of the HIV-1 MA protein [].
Compound Description: This compound exhibited antiviral activity against HIV-1 in primary human cells []. It was identified in a virtual screen targeting the PI(4,5)P2 binding site of the HIV-1 MA protein [].
Compound Description: This molecule is a potent and selective TRPV1 antagonist, effectively blocking the activation of the receptor by various stimuli, including capsaicin, protons, and heat []. AMG8163 demonstrated in vivo efficacy in a rat model of capsaicin-induced flinch []. Similar to other TRPV1 antagonists, AMG8163 also exhibited hyperthermic effects [].
Compound Description: This compound is an identified impurity in the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].
Compound Description: This compound is a degradation impurity identified during the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].
Afatinib N-Oxide
Compound Description: This compound is an identified impurity in the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].
Compound Description: This compound serves as a key intermediate in the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].
Curcumin (1)
Compound Description: Curcumin, a natural polyphenol found in turmeric, exhibited inhibitory activity against Helicobacter pylori shikimate dehydrogenase (HpSDH) with an IC50 of 15.4 μM []. It also displayed antibacterial activity against H. pylori with a minimum inhibitory concentration (MIC) of 16 μg/mL [].
Compound Description: This compound demonstrated inhibitory activity against HpSDH with an IC50 of 3.9 μM []. It exhibited a noncompetitive inhibition pattern against HpSDH with respect to both shikimate and NADP [].
Compound Description: This compound showed inhibitory activity against HpSDH with an IC50 of 13.4 μM []. Kinetic analysis revealed a noncompetitive inhibition pattern with respect to shikimate and a competitive inhibition mode with respect to NADP [].
Compound Description: This compound exhibited potent inhibitory activity against HpSDH with an IC50 of 2.9 μM []. Kinetic studies indicated a competitive inhibition pattern with respect to shikimate and a noncompetitive inhibition mode with respect to NADP [].
Maesaquinone diacetate (5)
Compound Description: This compound displayed inhibitory activity against HpSDH with an IC50 of 3.5 μM and exhibited a noncompetitive inhibition pattern with respect to both shikimate and NADP []. It also showed antibacterial activity against H. pylori with an MIC of 32 μg/mL [].
Compound Description: Alachlor is a pre-emergence herbicide widely used for controlling annual grasses and broadleaf weeds in various crops, including soybeans [, ]. It acts by inhibiting root and shoot growth in susceptible plant species [, ].
Relevance: While structurally distinct from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, Alachlor's inclusion in herbicidal compositions alongside other compounds like methyl (E) -4- [2-chloro-5- (4-chloro-5-difluoro-methoxy-1-methylpyrazole-3-yl) -4-fluorophenoxy] -3-methoxy-but-2-enoate suggests a potential synergistic effect []. This emphasizes the significance of exploring combinations of structurally diverse molecules for enhanced herbicidal efficacy.
Compound Description: Metolachlor is a widely used herbicide for controlling grasses and broadleaf weeds in various crops, including soybeans and corn [, ]. It acts by inhibiting cell division and elongation in susceptible plants, ultimately leading to their death [, ].
Relevance: Despite being structurally different from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, Metolachlor's inclusion in herbicide formulations, particularly alongside imazaquin in certain instances [], highlights the significance of exploring combinations with structurally distinct compounds for potentially synergistic herbicidal effects.
Compound Description: This compound acts as a CCR1 antagonist and has been investigated for its potential in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma [, ].
Compound Description: This molecule acts as a CCR1 antagonist and has been studied for its potential in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma [].
Compound Description: This compound is a CCR1 antagonist investigated for its potential in treating respiratory diseases, specifically chronic obstructive pulmonary disease (COPD) and asthma [].
Compound Description: This molecule, a CCR1 antagonist, has been investigated for its potential in treating respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma [].
Compound Description: This compound is a CCR1 antagonist explored for its potential in treating respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma [].
Compound Description: This compound acts as a muscarinic receptor antagonist and has been investigated in combination therapies for respiratory diseases [].
Compound Description: This compound exhibits muscarinic receptor antagonist activity and has been investigated as a potential therapeutic for respiratory diseases [].
Compound Description: This compound is a muscarinic receptor antagonist that has been investigated for potential use in treating respiratory diseases [].
Compound Description: This molecule functions as a muscarinic receptor antagonist and has been investigated for its potential use in treating respiratory diseases [].
Compound Description: This compound exhibits muscarinic receptor antagonist activity and has been investigated as a potential therapeutic for respiratory diseases [].
Compound Description: Flufenacet is a selective herbicide commonly used for pre-emergence weed control in various crops []. It effectively inhibits the germination and growth of weeds by disrupting their lipid biosynthesis pathway [].
Relevance: Although structurally distinct from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, Flufenacet's use in combination with other herbicides, specifically flupyrsulfuron-methyl-sodium [], demonstrates the potential for synergistic effects when combining structurally diverse molecules for enhanced weed control.
Compound Description: This compound acts as a selective herbicide and is often formulated with safeners to enhance its safety and efficacy in controlling weeds in various crops []. It works by disrupting the biosynthesis of essential amino acids in susceptible plants, ultimately leading to their death [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.